ビンブラスチン

概要

説明

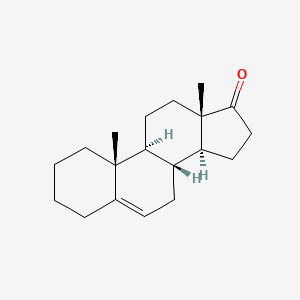

Vinblastine is a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus . It is primarily used as a chemotherapy medication to treat various types of cancer, including Hodgkin’s lymphoma, non-small-cell lung cancer, bladder cancer, brain cancer, melanoma, and testicular cancer . Vinblastine works by inhibiting cell division, making it an effective antineoplastic agent .

作用機序

Target of Action

Vinblastine primarily targets microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division . Vinblastine also targets tumor-associated macrophages (TAMs) , influencing their polarization state .

Mode of Action

Vinblastine binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule . This interaction inhibits mitosis at the metaphase, causing mitotic arrest or cell death . In the context of TAMs, vinblastine can reset these macrophages from an immune-suppressive M2-like phenotype to a proinflammatory M1-like phenotype .

Biochemical Pathways

Vinblastine affects the microtubule dynamics , disrupting the formation of spindle fibers, which are responsible for the alignment and separation of chromosomes during cell division . This disruption leads to mitotic arrest and ultimately, cell death . In TAMs, vinblastine induces the activation of the NF-κB-Cyba axis to generate reactive oxygen species, thus polarizing TAMs to the M1 phenotype .

Pharmacokinetics

The pharmacokinetics of vinblastine is primarily driven by ABCB1-mediated efflux and CYP3A4 metabolism , creating potential for drug-drug interaction . The data were consistent with a three-compartment open model system with the following values: α phase: t 1/2 = 3.90 ± 1.46 min; Vc = 16.8 ± 7.1 liters. β phase: t 1/2 = 53.0 ± 13.0 min; V β = 79.0 ± 52.0 liters; γ phase: t 1/2 = 1173.0 ± 65.0 min; V γ = 1656.0 ± 717.0 liters .

Result of Action

The result of vinblastine’s action at the molecular level is the disruption of microtubule dynamics , leading to mitotic arrest and cell death . At the cellular level, vinblastine causes a shift in the polarization of TAMs from an immune-suppressive M2-like phenotype to a proinflammatory M1-like phenotype, promoting an antitumor immune response .

Action Environment

The action, efficacy, and stability of vinblastine can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness of vinblastine due to potential drug-drug interactions . Additionally, the tumor microenvironment can influence the action of vinblastine, particularly its ability to reset TAMs from the M2 phenotype to the M1 phenotype .

科学的研究の応用

Vinblastine has a wide range of scientific research applications:

生化学分析

Biochemical Properties

Vinblastine plays a crucial role in biochemical reactions by interacting with microtubular proteins of the mitotic spindle. It binds to tubulin, a protein that is essential for the formation of microtubules, thereby inhibiting their polymerization and inducing depolymerization of formed tubules . This interaction leads to mitotic arrest and cell death. Additionally, vinblastine may interfere with nucleic acid and protein synthesis by blocking the utilization of glutamic acid . The compound also exhibits immunosuppressive activity .

Cellular Effects

Vinblastine exerts significant effects on various types of cells and cellular processes. It primarily affects rapidly dividing cells, such as cancer cells, by inhibiting their ability to divide and proliferate . Vinblastine disrupts the formation of the mitotic spindle, leading to mitotic arrest and apoptosis . It also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with microtubule dynamics . The compound’s impact on microtubules affects intracellular transport, cell shape, and motility, ultimately leading to cell death .

Molecular Mechanism

The molecular mechanism of vinblastine involves its binding to tubulin, which inhibits microtubule formation and disrupts the mitotic spindle . This disruption prevents the proper separation of chromosomes during cell division, leading to mitotic arrest at metaphase and subsequent cell death . Vinblastine also interferes with nucleic acid and protein synthesis by blocking the utilization of glutamic acid . The compound’s interaction with microtubules and its ability to induce depolymerization are key to its antineoplastic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vinblastine change over time. The compound is known to be stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that vinblastine can cause persistent changes in cellular function, including alterations in cell cycle progression and induction of apoptosis . In vitro and in vivo studies have demonstrated that vinblastine’s antitumor effects are sustained over time, with continued inhibition of tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of vinblastine vary with different dosages in animal models. At lower doses, vinblastine effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can cause dose-limiting toxicities, such as myelosuppression and neurotoxicity . Studies have shown that vinblastine’s therapeutic index is narrow, and careful dose optimization is required to balance efficacy and toxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not significantly enhance antitumor activity but increases adverse effects .

Metabolic Pathways

Vinblastine is primarily metabolized by hepatic cytochrome P450 3A isoenzymes . The compound undergoes extensive hepatic metabolism, resulting in the formation of active and inactive metabolites . The primary metabolic pathway involves the conversion of vinblastine to desacetylvinblastine, which retains antineoplastic activity . The metabolism of vinblastine can be influenced by factors such as hepatic dysfunction and concomitant use of potent inhibitors of cytochrome P450 3A isoenzymes .

Transport and Distribution

Vinblastine is transported and distributed within cells and tissues through various mechanisms. The compound is extensively bound to tissue and formed peripheral blood elements . It is primarily transported via the bloodstream and distributed to various tissues, including tumors . Vinblastine’s distribution is influenced by factors such as plasma protein binding and tissue-specific binding . The compound’s transport is mediated by ABCB1 efflux transporters, which play a role in its pharmacokinetics and potential drug-drug interactions .

Subcellular Localization

Vinblastine’s subcellular localization is primarily within the cytoplasm, where it interacts with microtubules . The compound’s binding to tubulin and its effects on microtubule dynamics are critical for its antineoplastic activity . Vinblastine’s localization to the mitotic spindle and its ability to induce depolymerization are essential for its mechanism of action . Additionally, vinblastine’s effects on intracellular transport and cell shape are mediated by its interaction with microtubules .

準備方法

Synthetic Routes and Reaction Conditions: Vinblastine can be synthesized through a complex biosynthetic pathway involving the coupling of vindoline and catharanthine . This process has been successfully replicated in engineered yeast, which can produce the necessary precursors . The synthetic route involves multiple steps, including the formation of strictosidine, followed by the production of catharanthine and vindoline, and their subsequent coupling to form vinblastine .

Industrial Production Methods: Industrial production of vinblastine typically involves the extraction of vindoline and catharanthine from Catharanthus roseus, followed by their chemical coupling . Advances in synthetic biology have enabled the production of these alkaloids in engineered yeast, providing a more sustainable and scalable method .

化学反応の分析

Types of Reactions: Vinblastine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of vinblastine .

類似化合物との比較

These compounds share a similar mechanism of action but differ in their chemical structures and clinical applications . For example:

Vincristine: Used primarily to treat leukemia and lymphoma.

Vindesine: Used in the treatment of various cancers, including melanoma and lung cancer.

Vinflunine: Primarily used for bladder cancer.

Vinblastine is unique in its specific combination of vindoline and catharanthine, which contributes to its distinct pharmacological profile and therapeutic applications .

特性

CAS番号 |

865-21-4 |

|---|---|

分子式 |

C46H58N4O9 |

分子量 |

811.0 g/mol |

IUPAC名 |

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44?,45-,46-/m0/s1 |

InChIキー |

JXLYSJRDGCGARV-JQQWJEIDSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

異性体SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

正規SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Color/Form |

Solvated needles from methanol |

melting_point |

211-216 °C |

Key on ui other cas no. |

865-21-4 |

物理的記述 |

Solid |

賞味期限 |

SOLN MAY BE STORED IN REFRIGERATOR FOR PERIODS OF 30 DAYS WITHOUT SIGNIFICANT LOSS OF POTENCY /VINBLASTINE SULFATE/ |

溶解性 |

Negligible ODORLESS & HYGROSCOPIC; WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; FREELY SOL IN WATER /VINBLASTINE SULFATE/ Practically insoluble in water, petroleum ether; soluble in alcohols, acetone, ethyl acetate, chloroform |

同義語 |

cellblastin Lemblastine Sulfate, Vinblastine Velban Velbe Vinblastin Hexal Vinblastina Lilly Vinblastine Vinblastine Sulfate Vinblastinsulfat-Gry Vincaleukoblastine |

蒸気圧 |

1.03X10-27 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Vinblastine is a microtubule inhibitor that exerts its anticancer effects primarily by binding to tubulin, a protein crucial for microtubule formation [, , , , , , , , ]. Microtubules are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintaining cell shape. By disrupting microtubule dynamics, vinblastine leads to mitotic arrest, ultimately resulting in cell death.

A: While all Vinca alkaloids target microtubules, vinflunine and vinorelbine, newer members of this class, exhibit distinct effects on microtubule dynamics compared to vinblastine []. Unlike vinblastine, these newer agents do not increase the time microtubules spend in an attenuated state. They also have a less pronounced inhibitory effect on microtubule treadmilling compared to vinblastine. These differences might contribute to the unique efficacy and toxicity profiles of these drugs.

A: Research suggests that vinblastine might influence the interaction between calmodulin, a calcium-binding protein, and stable tubule only polypeptide (STOP), a microtubule-associated protein []. This interaction is involved in regulating microtubule dynamics, and its disruption by vinblastine could further contribute to the drug's antimitotic activity.

A: Studies in rats demonstrate that vinblastine can inhibit ferritin clearance from circulation and stimulate the release of endogenous ferritin into the serum and bile []. This effect suggests a potential interaction with iron metabolism, although the exact mechanisms remain unclear.

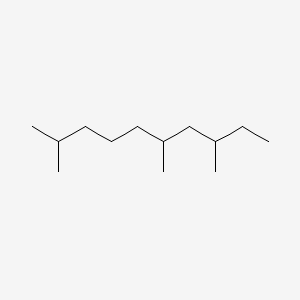

ANone: The molecular formula of vinblastine is C46H58N4O9, and its molecular weight is 811.0 g/mol.

A: Modifying vinblastine's structure can significantly impact its activity and potency. For example, creating C20' urea and thiourea derivatives of vinblastine led to some derivatives exhibiting up to 10-fold greater potency than vinblastine itself []. This finding highlights the potential for developing more effective vinblastine analogs through structural modifications.

A: While specific details on vinblastine's ADME profile are not provided in the research papers, one study mentions that vinblastine can be detected in the urine of dogs undergoing chemotherapy []. This finding suggests that renal excretion might be one of the elimination pathways for vinblastine.

A: Studies demonstrate that flubendazole, an antihelmintic drug with microtubule-inhibiting properties, displays synergistic effects when combined with vinblastine in preclinical models of leukemia []. This combination therapy resulted in enhanced tumor growth delay compared to either drug alone, suggesting potential benefits for treating these hematologic malignancies.

A: Clinical trials investigating weekly vinblastine administration in children with recurrent or refractory low-grade gliomas demonstrated sustained responses with manageable toxicity [, ]. This finding suggests vinblastine could be a valuable treatment option for this patient population.

A: Research using a naturally-occurring canine model of invasive urothelial carcinoma indicated that combining vinblastine with piroxicam, a non-selective cyclooxygenase inhibitor, significantly improved remission rates and progression-free survival compared to vinblastine alone []. This study highlights the potential of combination therapies in enhancing vinblastine's efficacy.

A: Overexpression of P-glycoprotein, a transmembrane protein that pumps drugs out of cells, is one mechanism of resistance to vinblastine and other drugs [, , , ]. This overexpression can limit the intracellular accumulation of vinblastine, thereby reducing its efficacy.

A: Studies using renal cell carcinoma cell lines revealed that exposure to vinblastine can alter the expression of beta 1 integrins, specifically VLA-2, which are involved in cell adhesion and migration []. This finding suggests that vinblastine might influence the metastatic potential of tumor cells.

A: Research exploring the use of vinblastine-loaded platelets (VLP) for treating platelet-phagocytizing tumors shows that VLPs could potentially deliver vinblastine specifically to tumor sites, as evidenced by higher drug levels in tumor-infiltrated bone marrow compared to peripheral blood [].

A: Research suggests that a single nucleotide polymorphism (SNP) in the promoter region of the CEP72 gene (TT allele at rs924607) is associated with an increased risk of vincristine-induced peripheral neuropathy []. This finding could potentially guide personalized chemotherapy approaches by identifying patients at higher risk of developing this side effect.

A: Radioimmunoassay is one method mentioned in the research papers for measuring vinblastine concentrations in biological samples []. Additionaly, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for quantifying vinblastine and other chemotherapeutic drugs in biological matrices, such as urine [].

A: Yes, matrix-assisted laser desorption/ionization-ion mobility separation-mass spectrometry imaging (MALDI-IMS-MS) has been successfully employed to visualize the distribution of vinblastine in whole-body tissue sections []. This technique allows for the detection and localization of both the parent drug and its metabolites, providing valuable insights into drug distribution and pharmacokinetics.

A: Studies evaluating the biodegradability of vinblastine, vincristine, and vindesine using the closed bottle test (CBT) and Zahn-Wellens test (ZWT) indicated that these compounds exhibit low biodegradability in aquatic environments []. This finding highlights potential concerns regarding the persistence of these drugs in the environment and their possible ecological impact.

A: Yes, vinblastine is a known substrate of P-glycoprotein (P-gp), a transmembrane efflux transporter responsible for pumping drugs out of cells [, , , ]. This interaction can lead to reduced intracellular drug accumulation and contribute to drug resistance.

A: Yes, several compounds have been identified that can modulate vinblastine's interaction with P-glycoprotein. For example, staurosporine derivatives, particularly NA-382, have shown the ability to enhance vinblastine accumulation in adriamycin-resistant P388 (P388/ADR) cells by inhibiting P-gp activity []. Similarly, the isoquinolinesulfonamide compound H-87 has been shown to reverse vinblastine resistance in rat ascites hepatoma AH66 cells by inhibiting the binding of vinblastine to P-gp [].

A: Flubendazole, an antihelmintic drug, has emerged as a potential alternative to vinblastine in treating leukemia and myeloma []. It inhibits tubulin polymerization through a distinct mechanism and shows efficacy even in vinblastine-resistant cells. Moreover, flubendazole displays synergistic effects when combined with vinblastine in preclinical models, suggesting its potential as both an alternative and a synergistic agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]-N-[12-[[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]amino]dodecyl]pentanamide](/img/structure/B1199629.png)

![9-methyl-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B1199631.png)

![3-[(1-tert-butyl-5-tetrazolyl)-[2-furanylmethyl(2-oxolanylmethyl)amino]methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1199632.png)

![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)

![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)

![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)